N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .

Méthodes De Préparation

The preparation of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves several steps:

Synthetic Routes and Reaction Conditions: The compound is synthesized by reacting technetium-99m with methoxyisobutylisonitrile ligands in the presence of a reducing agent such as stannous chloride.

Industrial Production Methods: Industrial production involves the use of a lyophilized kit containing tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment. .

Analyse Des Réactions Chimiques

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) undergoes various chemical reactions:

Types of Reactions: The compound primarily undergoes coordination and substitution reactions.

Common Reagents and Conditions: The preparation involves reagents such as stannous chloride, sodium pertechnetate, and methoxyisobutylisonitrile.

Major Products Formed: The major product is the technetium-99m sestamibi complex, which is used for imaging purposes.

Applications De Recherche Scientifique

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in various chemical studies to understand the behavior of technetium complexes.

Medicine: It is extensively used in nuclear medicine for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection. .

Mécanisme D'action

The mechanism of action of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves its uptake and retention in tissues with high mitochondrial activity and negative plasma membrane potentials. Once injected into the bloodstream, the compound travels to the target tissues, where it accumulates in the mitochondria. The uptake is proportional to the blood flow and mitochondrial activity, making it an effective imaging agent .

Comparaison Avec Des Composés Similaires

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is compared with other radiopharmaceuticals such as:

Technetium-99m tetrofosmin: Both compounds are used for myocardial perfusion imaging, but N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a higher first-pass extraction and better image quality.

Thallium-201: Thallium-201 is another radiopharmaceutical used for myocardial imaging.

Fluorodeoxyglucose (FDG): FDG is used in positron emission tomography (PET) imaging.

Propriétés

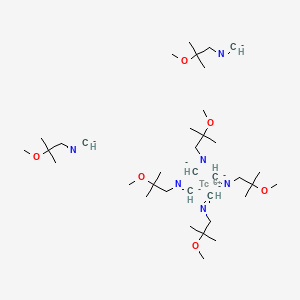

Formule moléculaire |

C36H72N6O6Tc |

|---|---|

Poids moléculaire |

781.9 g/mol |

Nom IUPAC |

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) |

InChI |

InChI=1S/6C6H12NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*3H,5H2,1-2,4H3;/q6*-1;+6 |

Clé InChI |

WLRGEKXAJZHVHX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.[Tc+6] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.